3-(4-Chlorophenyl)-6-methyl-1,2,4-triazine
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Overview
Description
3-(4-Chlorophenyl)-6-methyl-1,2,4-triazine is a heterocyclic aromatic compound that contains a triazine ring substituted with a 4-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . This reaction yields the desired triazine compound in good yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-6-methyl-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazine derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-6-methyl-1,2,4-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or interfering with cellular pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1,2,4-triazine: Lacks the methyl group, which may affect its reactivity and applications.
6-Methyl-1,2,4-triazine:
4-Chlorophenyl-1,2,4-triazine: Similar structure but without the methyl group, leading to different chemical behavior.
Uniqueness
3-(4-Chlorophenyl)-6-methyl-1,2,4-triazine is unique due to the presence of both the 4-chlorophenyl and methyl groups, which confer specific chemical properties and reactivity. These substituents can influence the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
62230-42-6 |
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Molecular Formula |
C10H8ClN3 |
Molecular Weight |
205.64 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-methyl-1,2,4-triazine |
InChI |
InChI=1S/C10H8ClN3/c1-7-6-12-10(14-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 |
InChI Key |
JBUBJXKNPUIZDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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